

2-Chlorophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C 1303

Cat. No.: B1217264

[Get Quote](#)

An In-depth Technical Guide to 2-Chlorophenylboronic Acid: Properties and Applications

This technical guide provides an in-depth overview of 2-Chlorophenylboronic acid, a vital reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's core properties, its principal application in carbon-carbon bond formation, and detailed experimental methodologies.

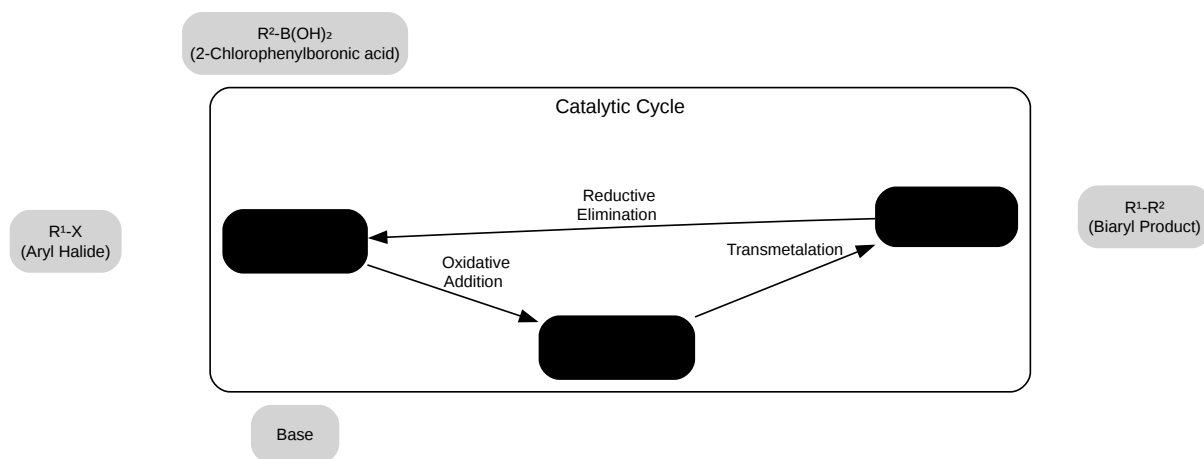
Chemical and Physical Properties

2-Chlorophenylboronic acid is a white, solid organic compound widely utilized as a synthetic intermediate.^[1] Its utility is primarily centered around the boronic acid functional group, which enables its participation in palladium-catalyzed cross-coupling reactions.^[1] The quantitative properties of 2-Chlorophenylboronic acid are summarized in the table below for clear reference.

Property	Value	Source
Molecular Formula	C ₆ H ₆ BClO ₂	[1][2][3][4]
Molecular Weight	156.37 g/mol	[1][2][5]
CAS Number	3900-89-8	[1][2][3][4][5]
Appearance	White to Almost White Powder/Crystal	[1][6]
Melting Point	92-102 °C	[1][5]
Boiling Point	306.3 °C at 760 mmHg	[1]
Density	1.32 g/cm ³	[1]
Common Synonyms	(o-Chlorophenyl)boronic acid, 2-Chlorobenzeneboronic acid	[3][5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 2-Chlorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds and other conjugated systems. [7] This reaction forms a carbon-carbon bond between the organoborane and an organic halide, catalyzed by a palladium(0) complex. [7] The general mechanism involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. [7][8]



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using 2-Chlorophenylboronic acid and an aryl bromide.

Objective: To synthesize 2-chloro-1,1'-biphenyl via a palladium-catalyzed cross-coupling reaction.

Materials:

- 2-Chlorophenylboronic acid
- Bromobenzene
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- Tri-tert-butylphosphine ($P(t-Bu)_3$) or similar phosphine ligand

- Potassium Phosphate (K_3PO_4) or Potassium Fluoride (KF)
- Anhydrous 1,4-Dioxane or Toluene
- Deionized Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Silica Gel for column chromatography

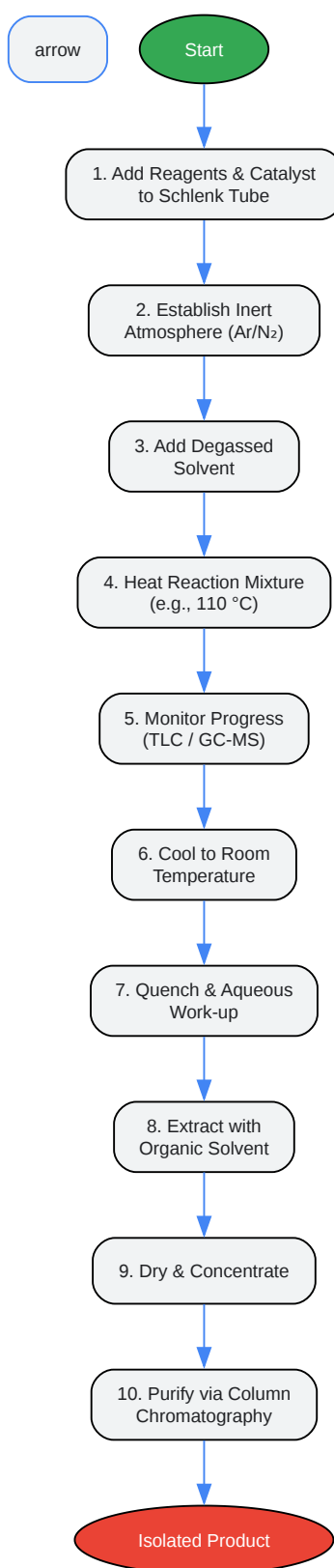
Equipment:

- Schlenk tube or round-bottom flask with a reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert gas line (Nitrogen or Argon)
- Standard laboratory glassware (syringes, separatory funnel, beakers, etc.)
- Rotary evaporator
- Thin-Layer Chromatography (TLC) apparatus
- Column chromatography setup

Procedure:

- Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Chlorophenylboronic acid (1.5 mmol), the aryl halide (e.g., bromobenzene, 1.0 mmol), a base such as K_3PO_4 (2.0 mmol), the palladium precursor (e.g., $Pd_2(dba)_3$, 0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., $P(t-Bu)_3$, 0.03 mmol).

- **Solvent Addition:** Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 3-5 mL) via syringe. If a biphasic system is desired, a small amount of degassed water can be added.
- **Degassing:** Subject the reaction mixture to a final degassing step by bubbling the inert gas through the solution for 5-10 minutes.
- **Reaction:** Heat the sealed reaction vessel to a temperature between 80-110 °C with vigorous stirring. The optimal temperature and time depend on the specific substrates and catalyst system used.^[3]
- **Monitoring:** Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.
- **Work-up:** Upon completion, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite or silica gel to remove the palladium catalyst.
- **Extraction:** Transfer the filtrate to a separatory funnel, wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to isolate the desired biphenyl compound.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- To cite this document: BenchChem. [2-Chlorophenylboronic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217264#2-chlorophenylboronic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com